2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a pyrazole ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context[7][7].
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Lacks the methyl group on the pyrazole ring.
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}benzamide: The position of the chloro group is different.
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide: The position of the pyrazole ring is different.
Uniqueness
This makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C19H18ClN3O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18ClN3O/c1-23-13-16(12-22-23)15-8-6-14(7-9-15)10-11-21-19(24)17-4-2-3-5-18(17)20/h2-9,12-13H,10-11H2,1H3,(H,21,24) |
InChI Key |
YQVKBHLLZUAMPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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